molecular formula C22H26N2O4 B2536504 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1005301-86-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2536504
CAS RN: 1005301-86-9
M. Wt: 382.46
InChI Key: ZREVXBMHINWOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, also known as ITQ-29, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. ITQ-29 is a synthetic compound that was first synthesized in 2011 by researchers at the University of Liverpool. Since then, ITQ-29 has been the subject of numerous studies investigating its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds emphasizes the importance of synthesis techniques and the exploration of chemical properties. For example, the work on the synthesis of isoquinoline derivatives and their structural aspects, including reactions with mineral acids and the formation of inclusion compounds, sheds light on the chemical behavior and potential applications of such compounds in material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007). Similarly, the development of novel syntheses for quinolines and tetrahydroquinolines, as reported in various studies, highlights the diversity of synthetic approaches that could be applied to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, indicating its potential for various biomedical and chemical applications (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Potential Biological and Pharmaceutical Applications

Although direct applications of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide were not found, studies on related compounds provide a basis for speculation on its potential uses. Isoquinoline derivatives have been examined for their antibacterial, antifungal, and cytotoxic activities, suggesting possible applications in developing new antimicrobial agents and cancer therapeutics (Zhang, Hu, Lv, Zhao, & Shi, 2012). Furthermore, the synthesis and evaluation of compounds for their interaction with biological targets, such as topoisomerase inhibitors, indicate the potential for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide to serve as a lead compound in drug discovery efforts (Nagarajan, Morrell, Ioanoviciu, Antony, Kohlhagen, Agama, Hollingshead, Pommier, & Cushman, 2006).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)22(26)24-12-6-7-16-10-11-17(13-18(16)24)23-21(25)14-28-20-9-5-4-8-19(20)27-3/h4-5,8-11,13,15H,6-7,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREVXBMHINWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.